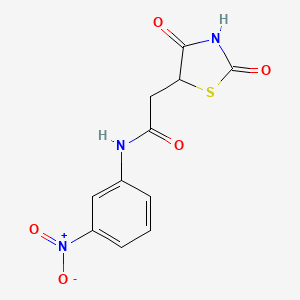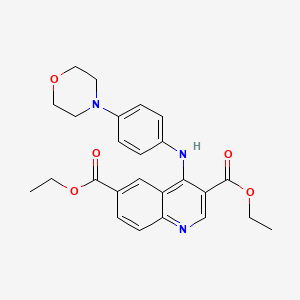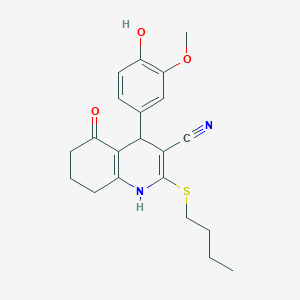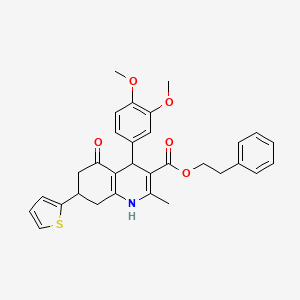
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)-N-(3-ニトロフェニル)アセトアミドは、チアゾリジノン類に属する合成有機化合物です。チアゾリジノン類は、抗菌、抗炎症、抗がん作用など、さまざまな生物活性で知られています。
2. 製法
合成経路と反応条件: 2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)-N-(3-ニトロフェニル)アセトアミドの合成は、通常、3-ニトロアニリンとクロロ酢酸を塩基の存在下で反応させて中間体を生成することから始まります。この中間体は、次にチオ尿素と環化反応を起こして最終生成物が得られます。反応条件には、通常、エタノールやメタノールなどの適切な溶媒中で混合物を還流させることが含まれます。
工業的生産方法: この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フローリアクターの使用や反応条件の最適化により、生成物の収率と純度が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的とする化合物が高純度で得られます。
反応の種類:
酸化: この化合物は、特にチアゾリジノン環で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: ニトロ基をアミノ基に還元するには、触媒や金属水素化物存在下での水素ガスなどの還元剤を用いることができます。
置換: この化合物は求核置換反応に関与することができ、ニトロ基が他の求核剤によって置換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素ガスを用いたパラジウム炭素 (Pd/C) または水素化ホウ素ナトリウムなどの還元剤があります。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
生成される主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミノ誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな細菌や真菌株に対する抗菌作用について調査されています。
医学: 抗炎症作用と抗がん作用について研究されています。in vitroでがん細胞の増殖を阻害する可能性が示されています。
産業: 新しい医薬品や農薬の開発における潜在的な用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with chloroacetic acid in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells in vitro.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)-N-(3-ニトロフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用に関係しています。抗菌活性の場合、微生物における必須タンパク質や酵素の合成を阻害すると考えられています。抗がん活性については、この化合物は、細胞増殖と生存に関与する特定のシグナル伝達経路とタンパク質を標的とすることにより、がん細胞でアポトーシス(プログラムされた細胞死)を誘導する可能性があります。
類似化合物:
2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)-N-フェニルアセトアミド: ニトロ基が欠如しており、生物活性が異なる可能性があります。
2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)-N-(4-ニトロフェニル)アセトアミド: 構造は似ていますが、ニトロ基の位置が異なり、活性の違いが生じる可能性があります。
独自性: 2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)-N-(3-ニトロフェニル)アセトアミドのフェニル環の3位にニトロ基が存在することは、その独自の生物活性の要因となっています。この構造上の特徴は、特定の分子標的との相互作用能力を高め、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially leading to variations in activity.
Uniqueness: The presence of the nitro group at the 3-position of the phenyl ring in 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide contributes to its unique biological activities. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
449185-79-9 |
|---|---|
分子式 |
C11H9N3O5S |
分子量 |
295.27 g/mol |
IUPAC名 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H9N3O5S/c15-9(5-8-10(16)13-11(17)20-8)12-6-2-1-3-7(4-6)14(18)19/h1-4,8H,5H2,(H,12,15)(H,13,16,17) |
InChIキー |
HVGXTCMOMGFTPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619604.png)
![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)

![N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11619655.png)


![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619671.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11619673.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B11619675.png)
![ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate](/img/structure/B11619677.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11619688.png)
